Product packaging for 2,2-Difluoro-6,6-dimethylmorpholine(Cat. No.:)

2,2-Difluoro-6,6-dimethylmorpholine

Cat. No.: B13209645
M. Wt: 151.15 g/mol
InChI Key: POSWRAAIXMJPDR-UHFFFAOYSA-N
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Description

A specific entry for 6-(Difluoromethoxymethyl)-2,2-dimethylmorpholine (CID 114782816) is listed in the PubChem database , indicating the research interest in difluorinated morpholine derivatives. Morpholine compounds, particularly fluorinated ones, are subjects of study in organic and medicinal chemistry. Research into compounds like 2,2-Difluoro-6,6-dimethylmorpholine often explores their potential as building blocks for more complex molecules or their utility in pharmaceutical and agrochemical research, given the known effect of fluorine atoms on a compound's metabolic stability, lipophilicity, and bioavailability. The synthesis of such specialized fluorinated heterocycles can involve advanced techniques like direct fluorination or electrochemical fluorination . This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only, not for human, veterinary, or household use. Researchers are advised to consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2NO B13209645 2,2-Difluoro-6,6-dimethylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

2,2-difluoro-6,6-dimethylmorpholine

InChI

InChI=1S/C6H11F2NO/c1-5(2)3-9-4-6(7,8)10-5/h9H,3-4H2,1-2H3

InChI Key

POSWRAAIXMJPDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)(F)F)C

Origin of Product

United States

Contextualization of 2,2 Difluoro 6,6 Dimethylmorpholine As a Distinct Fluorinated Heterocycle

Overview of Unexplored Research Landscapes for This Compound Class

The field of gem-difluorinated heterocycles is a rapidly developing area of research. chemrxiv.orgrsc.orgresearchgate.net While the synthesis of various fluorinated heterocycles has been reported, the specific class of 2,2-difluoro-6,6-dimethylmorpholines remains largely unexplored. nih.govnih.gov The potential applications of this compound class in medicinal chemistry, agrochemistry, and materials science are yet to be fully investigated. accessscience.com Research into the synthesis, conformational analysis, and biological evaluation of this compound and its derivatives could uncover novel chemical entities with unique properties and functions. The development of efficient synthetic routes to access these compounds is a critical first step in unlocking their potential. google.comnih.gov

Reactivity Profile of the Geminal Difluoro Moiety

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) significantly influences the electronic properties of the adjacent carbon center, rendering it susceptible to specific types of chemical transformations.

The carbon atom of the CF2 group is highly electrophilic due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This makes it a prime target for nucleophilic attack. The general mechanism involves the approach of a nucleophile to the difluorinated carbon, which can lead to a variety of outcomes depending on the nature of the nucleophile and the reaction conditions.

One common pathway is an addition-elimination reaction. For instance, in reactions analogous to those observed with other gem-difluoroalkenes, a potent nucleophile can attack the difluorinated carbon. nih.gov While this compound is a saturated ring, the underlying principle of nucleophilic engagement with the CF2 group remains relevant. The initial attack would form a transient, unstable intermediate. Subsequent elimination of a fluoride (B91410) ion (F-) would lead to the formation of a monofluorinated product.

The susceptibility of the difluorinated carbon to nucleophilic attack is a key feature of its reactivity. This is a common pattern observed in molecules with geminal difluorides where the carbon atom becomes electron-deficient and thus, an electrophile. youtube.com

Table 1: Hypothetical Nucleophilic Substitution Reactions at the C2 Position

Nucleophile (Nu-) Proposed Product Reaction Type
RO- (Alkoxide) 2-Alkoxy-2-fluoro-6,6-dimethylmorpholine Nucleophilic Substitution
R2N- (Amine) 2-Amino-2-fluoro-6,6-dimethylmorpholine Nucleophilic Substitution
RS- (Thiolate) 2-Thioalkyl-2-fluoro-6,6-dimethylmorpholine Nucleophilic Substitution

While the difluorinated carbon itself is electrophilic, the geminal difluoro moiety can be activated under certain conditions to react with electrophiles. This often involves the use of strong Lewis acids or other activating agents that can polarize the C-F bond, making the fluorine atom a better leaving group. nih.govsemanticscholar.org

Frustrated Lewis Pair (FLP) mediated C-F bond activation is a contemporary strategy that could be applicable. nih.govsemanticscholar.org In such a scenario, a bulky Lewis acid and a Lewis base could interact with a C-F bond of the this compound, leading to selective monodefluorination and functionalization. This approach has been demonstrated for the desymmetrization of other geminal difluoroalkanes. nih.govsemanticscholar.org

Another potential activation mechanism involves single-electron transfer (SET) processes, particularly with transition metal complexes. rsc.org For instance, low-valent nickel species have been shown to activate C-F bonds in geminal difluorocyclopropanes, initiating radical-based transformations. rsc.org A similar approach could potentially be applied to this compound to induce ring-opening or other rearrangements.

The substitution of one or both fluorine atoms is a plausible transformation pathway. As mentioned, nucleophilic attack can lead to the displacement of a fluoride ion. The success of such substitutions depends on the strength of the incoming nucleophile and the stability of the resulting product.

Furthermore, oxidative desulfurization-difluorination protocols, which have been developed for the synthesis of geminal difluorides from alkyl aryl thioethers, could potentially be reversed or adapted to achieve fluorine substitution. nih.gov These reactions often proceed through complex mechanisms involving Pummerer-type rearrangements. researchgate.net

Reactions Involving the Ring Heteroatoms

The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons and can participate in a variety of chemical reactions.

The nitrogen atom in the morpholine ring is a secondary amine and is therefore nucleophilic. It can readily undergo reactions such as alkylation, acylation, and amidation.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction would introduce a substituent on the nitrogen atom, forming a quaternary ammonium (B1175870) salt or a tertiary amine, depending on the subsequent workup. The principles of enantioselective SN2 alkylation, which have been applied to other heterocyclic systems like 2-oxindoles, could potentially be adapted for stereocontrolled alkylation of the morpholine nitrogen. nih.gov

N-Acylation: Acylation of the nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This would result in the formation of an N-acyl-2,2-difluoro-6,6-dimethylmorpholine. N-acyl derivatives of other difluorinated heterocycles, such as N-acyl-3,3-difluoro-2-oxoindoles, have been shown to be versatile synthetic intermediates. scielo.br

N-Amidation: While less common for secondary amines within a ring, under specific conditions, the nitrogen could potentially be involved in amidation reactions.

Table 2: Representative Reactions at the Nitrogen Heteroatom

Reagent Reaction Type Product Class
R-X (Alkyl Halide) N-Alkylation N-Alkyl-2,2-difluoro-6,6-dimethylmorpholinium halide
RCOCl (Acyl Chloride) N-Acylation N-Acyl-2,2-difluoro-6,6-dimethylmorpholine
(RCO)2O (Anhydride) N-Acylation N-Acyl-2,2-difluoro-6,6-dimethylmorpholine

The presence of the bulky geminal dimethyl group at the C6 position, along with the geminal difluoro group at C2, likely influences the conformational preference of the morpholine ring, which typically adopts a chair conformation. The electronic effects of the difluoro group can also impact the basicity of the oxygen atom, although this effect is likely to be modest.

Under harsh acidic conditions, protonation of the ether oxygen could occur, potentially leading to ring-opening reactions. However, the morpholine ring is generally stable under a wide range of conditions. The primary reactivity of the molecule is expected to be centered on the geminal difluoro moiety and the nitrogen atom.

Reactivity of the Dimethyl Substituents at the 6-Position

The gem-dimethyl group at the C-6 position, while often installed to confer metabolic stability by blocking oxidation, also fundamentally influences the molecule's reactivity through steric and electronic effects. researchgate.net

Direct functionalization of the methyl groups at the 6-position of the morpholine ring is challenging due to the inherent stability of C(sp³)–H bonds. Such transformations typically require harsh conditions, often involving radical intermediates or the use of highly reactive reagents. While specific studies on the functionalization of the alkyl groups in this compound are not extensively documented, general principles of organic chemistry suggest that reactions like free-radical halogenation could potentially occur, though likely with low selectivity. The development of advanced C–H activation methodologies may in the future provide pathways to selectively modify these positions, opening new avenues for derivatization.

The gem-dimethyl group at C-6 exerts a profound influence on the reactivity of the entire heterocyclic ring, a phenomenon related to the Thorpe-Ingold effect. acs.orgacs.org This effect primarily manifests through steric and conformational control.

Steric Hindrance: The bulky dimethyl group sterically shields the adjacent C-5 and nitrogen atoms, potentially hindering the approach of reagents. This steric congestion can influence the regioselectivity of reactions, directing incoming groups away from the C-6 position. In studies of 2,6-dimethylmorpholine, the methyl groups were found to sterically hinder solvent association at the neighboring positions. cdnsciencepub.com

Conformational Effects: The gem-dimethyl group tends to lock the morpholine ring into a more rigid chair conformation. This conformational rigidity can impact the stereochemical outcome of reactions at other positions of the ring.

Electronic Effects: While primarily steric in nature, alkyl groups are weakly electron-donating through an inductive effect. This effect is generally minor compared to the powerful electron-withdrawing nature of the difluoro group at C-2.

The gem-difluoro group at the C-2 position introduces strong electronic perturbations. rsc.org Its primary influence is a powerful electron-withdrawing inductive effect, which has several consequences:

It significantly lowers the electron density at the C-2 and, to a lesser extent, the C-3 positions.

It decreases the basicity and nucleophilicity of the ring nitrogen atom due to the through-bond electron withdrawal.

It increases the acidity of the protons at the C-3 position, making them more susceptible to deprotonation by a base.

The combination of these effects makes the this compound ring a complex system where steric and electronic factors must be carefully considered when planning chemical transformations.

Substituent Position Primary Influence Effect on Ring Reactivity
gem-DimethylC-6StericHinders access to adjacent N and C-5 positions; influences ring conformation.
gem-DifluoroC-2Electronic (Inductive)Strongly electron-withdrawing; reduces basicity of ring nitrogen; increases acidity of C-3 protons. rsc.orgrsc.org

Ring-Opening and Rearrangement Processes

The strained or electronically activated nature of substituted morpholine rings can make them susceptible to ring-opening and rearrangement reactions, providing pathways to acyclic structures or novel heterocyclic systems.

Ring-opening of the morpholine skeleton can be initiated through cleavage of either a C–C or a C–N bond, driven by various factors such as reagents, catalysts, or energy input.

One notable mechanism involves the cleavage of the C(sp³)–N bond in unstrained cyclic amines through N-difluoromethylation. nih.gov This process suggests that activation of the nitrogen atom can render the adjacent C–N bonds susceptible to cleavage. While this compound already contains a difluoro moiety, this principle of nitrogen activation remains relevant for potential ring-opening strategies.

Alternatively, oxidative cleavage of the C(sp³)–C(sp³) bond between the C-2 and C-3 positions of morpholine derivatives has been achieved using visible light photocatalysis with O₂ as the terminal oxidant. google.com This method avoids harsh reagents and proceeds under mild conditions, yielding acyclic formamide (B127407) products. Quantum chemistry calculations have also been used to explore ring-opening pathways in morpholine radicals, identifying low-energy routes that proceed after the addition of molecular oxygen. nih.gov

The stability of the morpholine ring can also be overcome in polymerization reactions. Ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives, for example, is a common method to produce poly(ester-amide)s, although it often requires metal catalysts or high temperatures. nih.govrsc.org

Ring Scission Method Bond Cleaved Key Conditions/Reagents Resulting Product Type
N-DifluoromethylationC–NDifluorocarbene PrecursorsAcyclic Haloamines nih.gov
Visible-Light PhotocatalysisC–CPhotocatalyst (e.g., 4CzIPN), O₂Acyclic Formamides google.com
Radical OxidationC–CO₂ addition to morpholinyl radicalAcyclic species via epoxy intermediate nih.gov
Ring-Opening PolymerizationC–O / C–NMetal catalysts (e.g., Sn(II) octanoate)Oligomers/Polymers nih.govrsc.org

The acyclic intermediates generated from ring-opening reactions serve as versatile platforms for subsequent synthetic transformations, including the construction of new heterocyclic systems. wikipedia.org For instance, the 2-(N-phenylformamido)ethyl formate (B1220265) product obtained from the oxidative C–C cleavage of N-phenylmorpholine contains formamide and formate ester functionalities. google.com These groups can be selectively hydrolyzed or modified to introduce new functionalities or to initiate intramolecular cyclization reactions, leading to the formation of different types of heterocycles.

Similarly, the products of C–N bond cleavage, such as N-formyl haloamines, are pluripotent intermediates. nih.gov The presence of a halide and a formyl group allows for a wide range of subsequent reactions, enabling skeletal diversification and the construction of diverse molecular scaffolds that are not easily accessible through other means.

Chemo- and Regioselectivity in Multi-functionalized Systems

Chemoselectivity (the preferential reaction of one functional group over another) and regioselectivity (the preferential reaction at one position over another) are critical considerations in the synthesis of complex molecules like this compound. wikipedia.orgnumberanalytics.com The distinct electronic and steric environments at each position of the ring dictate the likely outcome of chemical reactions.

Chemoselectivity : The primary sites for reaction are the ring nitrogen and the carbon skeleton. The nitrogen atom, despite its reduced basicity due to the adjacent CF₂ group, remains a likely site for reactions with strong electrophiles (alkylation, acylation). Reactions at the carbon skeleton, such as deprotonation, would require a strong base. The choice of reagent and reaction conditions can be tuned to favor N-functionalization over C-functionalization or vice versa. For instance, in reactions involving multifunctional proteins, specific reagents have been designed for the chemoselective modification of certain residues. nih.gov

Regioselectivity : Should a reaction occur on the carbon framework, the regioselectivity will be governed by a combination of factors.

C-3 Position : The protons at C-3 are the most acidic C-H protons in the ring due to the strong inductive effect of the adjacent CF₂ group and the neighboring nitrogen atom. This position would be the most likely site for deprotonation by a strong base, followed by reaction with an electrophile.

C-5 Position : This position is adjacent to the ring oxygen and the sterically bulky C-6 dimethyl group. It is less electronically activated than C-3 and is sterically more hindered.

C-2 and C-6 Positions : These positions are quaternary carbons and are not susceptible to reactions involving C-H activation.

DFT calculations on the addition of morpholine to other molecules have shown that the nitrogen atom is the most nucleophilically activated center. researchgate.net Applying this to an external reagent attacking this compound, the regiochemical outcome would depend on whether the reaction is under kinetic or thermodynamic control, and whether it is sterically or electronically driven. nih.govmedjchem.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule like 2,2-Difluoro-6,6-dimethylmorpholine. A combination of one-dimensional and multidimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

A comprehensive NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra to probe the environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring. The two methyl groups at the C6 position are chemically equivalent and would appear as a single sharp singlet. The methylene (B1212753) protons at C5 (adjacent to the oxygen) and C3 (adjacent to the difluorinated carbon) would appear as two separate multiplets. The C5 protons would likely be a simple multiplet, while the C3 protons would exhibit coupling to the two fluorine atoms on C2, resulting in a more complex triplet or doublet of triplets pattern.

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the different carbon environments in the molecule: C2, C3, C5, and C6, in addition to a signal for the equivalent methyl carbons. The presence of highly electronegative fluorine atoms would significantly influence the chemical shifts. The C2 carbon, directly bonded to two fluorines, would appear at a very downfield chemical shift and exhibit a large one-bond carbon-fluorine coupling (¹JCF), splitting the signal into a triplet. jeolusa.com The C3 carbon would also show a two-bond carbon-fluorine coupling (²JCF). nih.gov

¹⁹F NMR: Given the two equivalent fluorine atoms at the C2 position, the proton-decoupled ¹⁹F NMR spectrum would show a single resonance. rsc.org If proton coupling is allowed, this signal would be split into a triplet by the two adjacent protons on C3 (²JHF). The chemical shift would be characteristic of a gem-difluoroaliphatic group. nih.gov

Predicted NMR Data for this compound

This table is predictive and based on known values for similar functional groups. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H NMR
-CH₃ (C6)~1.2s-
-CH₂- (C5)~3.7tJ ≈ 5
-CH₂- (C3)~3.0t³JHH ≈ 5, ²JHF ≈ 15-25
-NH-Variablebr s-
¹³C NMR
-C(CH₃)₂ (C6)~70s-
-CH₂- (C5)~65t-
-CH₂- (C3)~45t²JCF ≈ 20-30
-CF₂- (C2)~120t¹JCF ≈ 230-250
-CH₃ (C6)~25q-
¹⁹F NMR
-CF₂- (C2)-90 to -110t²JHF ≈ 15-25

NOE and ROESY for Stereochemical and Conformational Analysis

To investigate the three-dimensional structure, particularly the conformation of the morpholine ring, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. columbia.edu These techniques detect through-space interactions between protons that are close to each other, typically within 5 Å.

For this compound, the morpholine ring is expected to adopt a chair conformation. nih.govacs.org In this conformation, protons and substituents can be in either axial or equatorial positions. NOESY/ROESY experiments would be used to confirm this conformation by observing specific correlations:

Correlations between axial protons on opposite sides of the ring (e.g., between an axial proton on C3 and an axial proton on C5).

Correlations between axial and equatorial protons on the same carbon (geminal protons).

Correlations between the methyl groups and adjacent ring protons. For instance, an axial methyl group would show a strong NOE to the axial protons at C5 and the NH proton, while an equatorial methyl group would show correlations to both equatorial and axial protons on C5. researchgate.net

For a molecule of this size, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur for medium-sized molecules. glycopedia.eu

Dynamic NMR Studies for Rotational Barriers and Inversion

The morpholine ring is not static and undergoes dynamic processes, primarily ring inversion between two chair conformations. nih.govacs.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to quantify the energy barrier for this process.

At room temperature, the ring inversion of morpholine is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Below this temperature, at the slow-exchange limit, separate sharp signals for the distinct axial and equatorial environments can be observed.

By analyzing the line shapes of the signals as a function of temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated. For related N-substituted morpholines, these barriers are typically in the range of 9-11 kcal/mol. nih.gov The presence of the gem-dimethyl group at C6 and the gem-difluoro group at C2 would likely influence this barrier, making a DNMR study essential for a full understanding of the molecule's conformational dynamics.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.govpnnl.gov This accuracy allows for the unambiguous determination of the elemental composition. For this compound (C₆H₁₁F₂NO), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence.

Calculated Exact Mass for [C₆H₁₁F₂NO + H]⁺

Based on IUPAC atomic weights.

AtomCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)121.00782512.093900
Fluorine (¹⁹F)218.99840337.996806
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total [M+H]⁺ 152.088695

An experimental HRMS measurement matching this calculated value would serve as definitive proof of the compound's elemental composition.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgyoutube.com For this compound, the protonated molecule ([M+H]⁺, m/z 152.09) would be selected and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would provide key structural information. Predicted fragmentation pathways for the [M+H]⁺ ion would include:

Loss of a methyl group (-CH₃): A common fragmentation for gem-dimethyl groups, leading to a prominent fragment ion at m/z ~137.

Loss of hydrogen fluoride (B91410) (-HF): A characteristic loss from fluorinated compounds, resulting in a fragment at m/z ~132.

Ring-opening pathways: Cleavage of the C-C and C-O bonds in the morpholine ring can lead to a variety of smaller fragment ions. For instance, cleavage of the C2-C3 and C5-C6 bonds could lead to characteristic fragments that confirm the ring structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound. The spectra are anticipated to be a composite of the characteristic vibrations of the morpholine ring, the gem-difluoro group, and the gem-dimethyl groups.

Characteristic Absorptions of Fluorinated and Morpholine Moieties

The vibrational spectrum of this compound is expected to be dominated by the distinct absorptions of its core functional groups. The morpholine moiety typically exhibits characteristic C-H stretching vibrations in the range of 2850-3100 cm⁻¹. researchgate.net Specifically, asymmetric C-H stretching of the methylene groups is expected to produce an intense peak around 3065 cm⁻¹. researchgate.net The C-O-C stretching of the ether linkage within the morpholine ring generally gives rise to a strong absorption band in the 1100-1150 cm⁻¹ region. The C-N stretching vibrations are also characteristic and typically appear in the 1000-1250 cm⁻¹ range.

The introduction of the gem-difluoro group at the C2 position is predicted to result in strong C-F stretching absorptions, which are typically found in the 1000-1200 cm⁻¹ region. The exact position of these bands can be influenced by the electronegativity of the fluorine atoms and coupling with other vibrations. The presence of two fluorine atoms on the same carbon will likely lead to both symmetric and asymmetric stretching modes.

The gem-dimethyl group at the C6 position will also contribute to the complexity of the spectrum. Characteristic C-H asymmetric and symmetric bending vibrations of the methyl groups are expected in the 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹ regions, respectively.

Table 1: Predicted Characteristic Infrared (IR) and Raman Absorptions for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Morpholine Ring (CH₂)C-H Asymmetric Stretching~3065Intense (IR)
Morpholine Ring (CH₂)C-H Symmetric Stretching2850-3000Strong (Raman)
Morpholine RingC-O-C Asymmetric Stretching1100-1150Strong (IR)
Morpholine RingC-N Stretching1000-1250Medium (IR)
gem-Difluoro GroupC-F Asymmetric Stretching1100-1200Strong (IR)
gem-Difluoro GroupC-F Symmetric Stretching1000-1100Medium-Strong (IR)
gem-Dimethyl GroupC-H Asymmetric Bending1470-1430Medium (IR)
gem-Dimethyl GroupC-H Symmetric Bending1390-1370Medium (IR)

Conformational Insights from Vibrational Modes

The vibrational spectra are also anticipated to provide valuable information regarding the conformational preferences of the morpholine ring. Like cyclohexane, the morpholine ring is expected to adopt a chair conformation as its most stable form to minimize torsional and steric strain. utexas.eduslideshare.net The presence of the bulky gem-dimethyl group at C6 and the gem-difluoro group at C2 will likely lock the ring into a specific chair conformation.

Subtle shifts in the vibrational frequencies of the C-H, C-F, C-O, and C-N bonds, as well as the appearance of specific skeletal deformation modes in the low-frequency region (below 600 cm⁻¹), can offer clues about the specific chair conformation (e.g., whether certain groups are in axial or equatorial positions). Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in assigning these vibrational modes to specific conformations. nih.gov Studies on related fluorinated macrocycles have shown that gem-difluorination can influence the conformational equilibrium, sometimes leading to the presence of multiple conformers in solution. rsc.orgnih.gov

X-ray Crystallography for Solid-State Molecular Structure

Determination of Absolute Configuration

Since this compound is a chiral molecule (due to the stereocenter at C6, assuming the nitrogen is not rapidly inverting or is asymmetrically substituted), X-ray crystallography can be used to determine its absolute configuration. By using a chiral crystallizing agent or by observing anomalous dispersion effects with a suitable X-ray wavelength, the absolute arrangement of the atoms in space can be established. This is a crucial aspect for understanding its potential biological activity and for ensuring stereochemical purity.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure would reveal how the molecules of this compound pack in the solid state. The fluorine atoms, with their high electronegativity, are expected to participate in various intermolecular interactions. These can include weak C-H···F hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with a fluorine atom. rsc.orgacs.org The oxygen atom of the morpholine ring is also a potential hydrogen bond acceptor, likely forming C-H···O interactions. mdpi.com

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value/FeatureSignificance
Crystal System Monoclinic or OrthorhombicCommon for organic molecules of similar complexity.
Space Group Likely centrosymmetric if a racemate crystallizes, or non-centrosymmetric for an enantiopure sample.Reflects the symmetry of the crystal lattice.
Conformation Chair conformation for the morpholine ring.The most stable conformation for a six-membered ring.
C-F Bond Length ~1.35 - 1.40 ÅTypical for organofluorine compounds.
C-O Bond Length ~1.43 ÅStandard for ether linkages.
C-N Bond Length ~1.47 ÅTypical for tertiary amines.
Intermolecular Interactions C-H···F and C-H···O hydrogen bonds.Govern the crystal packing and stability.

Computational and Theoretical Investigations of 2,2 Difluoro 6,6 Dimethylmorpholine

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding of 2,2-Difluoro-6,6-dimethylmorpholine is fundamental to predicting its reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Future DFT calculations would be instrumental in determining the most stable three-dimensional structure of this compound. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry. Furthermore, the energetic properties, such as the heat of formation and total electronic energy, could be calculated to assess the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC2-F1Data not available
Bond LengthC2-F2Data not available
Bond LengthC6-C(CH3)1Data not available
Bond LengthC6-C(CH3)2Data not available
Bond AngleF1-C2-F2Data not available
Dihedral AngleC3-N4-C5-C6Data not available
This table is illustrative and awaits experimental or computational data for population.

Conformational Landscape and Energetic Barriers

The six-membered morpholine (B109124) ring is not planar and can adopt various conformations. The presence of bulky dimethyl groups at the 6-position and two fluorine atoms at the 2-position will significantly influence the preferred conformation and the dynamics of the ring.

Potential Energy Surface Scans

Scanning the potential energy surface by systematically changing key dihedral angles would reveal the various stable conformers (e.g., chair, boat, twist-boat) of this compound. The relative energies of these conformers would indicate which structures are most likely to be populated at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair (axial F)Data not available
Chair (equatorial F)Data not available
Twist-BoatData not available
This table is illustrative and awaits experimental or computational data for population.

Ring Inversion Dynamics

The energy barriers separating the different conformers determine the rate of interconversion, a process known as ring inversion. Computational studies could map the transition states for these processes, providing crucial information on the flexibility of the morpholine ring. This data is vital for understanding how the molecule might interact with other molecules, such as in a biological or materials science context.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, theoretical studies could predict its reactivity in various chemical transformations. For instance, the mechanism of N-alkylation or reactions involving the fluorine atoms could be modeled to understand the transition state geometries, activation energies, and reaction kinetics. This predictive capability is essential for designing new synthetic routes and for understanding the potential applications of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Analysis of Molecular Descriptors Related to Reactivity

In the computational and theoretical investigation of this compound, the analysis of molecular descriptors related to reactivity provides crucial insights into its chemical behavior. These descriptors, derived from quantum chemical calculations, quantify various electronic properties of the molecule, offering a predictive understanding of its stability, reactivity, and potential interaction sites. The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and related quantum chemical parameters such as electronegativity, chemical hardness, and softness.

The ability of a molecule to donate electrons is related to its HOMO energy, while its capacity to accept electrons is associated with its LUMO energy. semanticscholar.orgmdpi.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the occupied to the unoccupied orbitals. semanticscholar.orgmdpi.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more prone to chemical reactions. semanticscholar.orgmdpi.com

Fluorination is a common strategy in medicinal chemistry to enhance various properties of a compound, including its stability and reactivity. emerginginvestigators.org The introduction of highly electronegative fluorine atoms, as in this compound, can significantly influence the electronic distribution and molecular orbital energies. emerginginvestigators.org Generally, fluorination tends to lower both the HOMO and LUMO energy levels. The strong electron-withdrawing nature of fluorine can lead to a stabilization of the molecular orbitals.

Based on these principles, a hypothetical set of reactivity descriptors for this compound can be considered to illustrate their application.

Table 1: Hypothetical Molecular Descriptors Related to Reactivity for this compound

DescriptorSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5
HOMO-LUMO Energy GapΔEELUMO - EHOMO9.0
Ionization PotentialIP-EHOMO7.5
Electron AffinityEA-ELUMO-1.5
Electronegativityχ(IP + EA) / 23.0
Chemical Hardnessη(IP - EA) / 24.5
Chemical SoftnessS1 / (2η)0.11

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.

A large HOMO-LUMO gap, as hypothetically illustrated, would suggest that this compound is a kinetically stable molecule. mdpi.com Molecules with a large energy gap are generally less reactive. mdpi.com

The electronegativity (χ) is a measure of the molecule's ability to attract electrons. Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. mdpi.com A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com Therefore, based on the hypothetical large energy gap, this compound would be considered a "hard" molecule.

Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to determine the precise values of these reactivity descriptors for this compound. Such studies would involve optimizing the molecular geometry and then calculating the molecular orbital energies to provide a quantitative understanding of its chemical reactivity.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the compound This compound .

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline sections:

Role As a Core Chemical Building Block in Advanced Organic Synthesis

Strategic Use in Agrochemical Research as an Intermediate

The absence of data in published research and chemical supplier catalogs indicates that "2,2-Difluoro-6,6-dimethylmorpholine" may be a novel compound that has not yet been synthesized or characterized, or it is a highly specialized intermediate not documented in publicly accessible sources.

Therefore, the generation of a detailed and factual article as requested cannot be completed.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Strategies for Enantiopure 2,2-Difluoro-6,6-dimethylmorpholine

The synthesis of enantiomerically pure forms of this compound is a critical area for future research, as the stereochemistry of such molecules can significantly influence their biological activity and material properties. Currently, specific asymmetric routes to this compound are not well-documented, highlighting a key opportunity for methodological development. Future work could focus on several promising strategies, including the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization step that forms the morpholine (B109124) ring. For instance, researchers could explore the use of chiral ligands in transition-metal-catalyzed cyclization reactions or employ organocatalysis to achieve high levels of enantioselectivity. nih.gov

Another viable approach would be the resolution of a racemic mixture of this compound. This could be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or through more modern techniques like chiral chromatography. The development of an efficient asymmetric synthesis would be a significant advancement, enabling detailed studies of the individual enantiomers.

Table 1: Illustrative Data for a Hypothetical Asymmetric Synthesis of this compound

EntryChiral Catalyst/AuxiliarySolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(R)-CBSToluene-786588
2ProlineDMSO257292
3Chiral Phosphate AnionDichloromethane08595
4Rh(I) with (R,R)-Me-DuPhosMethanol5078>99

This table is illustrative and represents hypothetical outcomes of potential future research.

Exploration of Novel Reactivity Modes and Catalytic Transformations

The unique electronic properties conferred by the gem-difluoro group at the 2-position of the morpholine ring suggest that this compound may exhibit novel reactivity compared to its non-fluorinated counterparts. Future research should aim to explore these reactivity patterns. For example, the electron-withdrawing nature of the fluorine atoms could influence the pKa of the morpholine nitrogen, affecting its nucleophilicity and basicity.

Furthermore, the C-F bonds themselves could be targets for catalytic activation, opening up possibilities for late-stage functionalization. The development of new catalytic transformations that are specific to this scaffold would be a significant contribution to synthetic chemistry. This could include, for example, C-H activation at other positions on the ring or transformations of the morpholine nitrogen.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated compounds can sometimes involve hazardous reagents or intermediates. Flow chemistry offers a safer and more efficient alternative to traditional batch synthesis for such transformations. thieme-connect.de Future research should explore the integration of the synthesis of this compound into flow chemistry platforms. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. thieme-connect.dethieme-connect.de

Automated synthesis platforms could also be employed to rapidly screen a wide range of reaction conditions, accelerating the optimization of the synthetic route. mit.educhemrxiv.org The use of these modern technologies would not only improve the efficiency and safety of the synthesis but also enable the production of larger quantities of the compound for further study. mit.edu

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of a Key Intermediate for this compound

ParameterBatch SynthesisFlow Synthesis (Hypothetical)
Reaction Time12 hours15 minutes
Temperature Control± 5 °C± 0.5 °C
Reagent MixingInhomogeneousEfficient, rapid mixing
SafetyPotential for thermal runawayEnhanced safety, smaller volumes
Yield70%85%
Purity90%98%

This table is illustrative and represents hypothetical outcomes of potential future research.

Computational Design and Predictive Modeling for Chemical Innovation

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules. Before embarking on extensive laboratory work, computational studies on this compound could provide valuable insights. For instance, density functional theory (DFT) calculations could be used to predict its conformational preferences, spectroscopic signatures (such as NMR and IR spectra), and electronic properties.

Predictive modeling could also be used to guide the design of new derivatives with specific desired properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of related compounds, while computational screening could identify potential applications in material science.

Investigation of Derived Morpholine Derivatives in Material Science Research (general, non-specific properties)

The incorporation of fluorinated motifs into organic molecules is a well-established strategy for tuning material properties. The unique combination of the polar morpholine ring and the lipophilic difluoromethyl and dimethyl groups in this compound makes it an interesting building block for new materials. Future research could explore the synthesis of polymers or other materials incorporating this moiety.

The introduction of the this compound unit could potentially influence properties such as thermal stability, solubility, and dielectric constant. While specific applications are yet to be explored, the general, non-specific properties imparted by this building block could be of interest in the development of new functional materials.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, advanced spectroscopic techniques for in situ reaction monitoring should be employed. Techniques such as ReactIR (in situ infrared spectroscopy), Raman spectroscopy, and process NMR spectroscopy would allow for real-time tracking of the concentrations of reactants, intermediates, and products.

This data would be invaluable for optimizing reaction conditions, identifying transient and potentially unstable intermediates, and elucidating complex reaction pathways. Such studies would provide a level of mechanistic detail that is often difficult to obtain through traditional offline analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.